1-Azaspiro(5.5)undec-7-ene, 1-(phenylmethyl)- is a compound characterized by a unique spirocyclic structure that incorporates a nitrogen atom within its framework. This compound falls under the category of azaspiro compounds, which are significant in medicinal chemistry due to their structural similarities to various alkaloids and potential biological activities. The presence of the phenylmethyl group enhances its pharmacological properties, making it a subject of interest in drug development and synthesis.
The compound is classified as an azaspiro compound, specifically within the broader category of heterocycles. Heterocycles are cyclic compounds containing atoms of at least two different elements as members of its ring(s). The specific structure of 1-Azaspiro(5.5)undec-7-ene is notable for its spirocyclic nature, which refers to the connectivity of two rings through a single atom, in this case, nitrogen. This classification is crucial as it influences the compound's chemical behavior and potential applications in pharmaceuticals.
The synthesis of 1-Azaspiro(5.5)undec-7-ene can be achieved through several methods, primarily involving cyclization reactions. A notable approach is the one-step construction from linear amino ynone substrates using mercuric triflate as a catalyst. This method facilitates the formation of the azaspiro framework directly from simpler precursors, streamlining the synthetic process .
One significant synthetic route involves:
The molecular structure of 1-Azaspiro(5.5)undec-7-ene features a nitrogen atom integrated into a spirocyclic arrangement, characterized by:
The molecular formula can be represented as . The compound's molecular weight is approximately 201.29 g/mol, indicating its moderate size relative to other organic compounds.
1-Azaspiro(5.5)undec-7-ene can participate in various chemical reactions typical for nitrogen-containing heterocycles:
Reactions involving this compound often require careful control of conditions such as temperature and solvent choice to promote desired pathways while minimizing side reactions.
The mechanism of action for 1-Azaspiro(5.5)undec-7-ene is not fully elucidated in literature but is hypothesized based on its structural features:
1-Azaspiro(5.5)undec-7-ene has potential applications in various scientific fields:
Azaspirocyclic compounds represent a distinctive class of bridged heterocycles characterized by a shared spiro carbon atom connecting two ring systems, one containing a nitrogen atom. These architectures combine conformational restraint with three-dimensional complexity, making them invaluable in medicinal chemistry for exploring bioactive space beyond flat aromatic systems. The specific compound 1-Azaspiro(5.5)undec-7-ene, 1-(phenylmethyl)- (C₁₇H₂₃N) exemplifies this structural class, featuring a seven-membered cyclohexene ring fused via a spiro carbon to a six-membered piperidine ring, the latter bearing a benzyl substituent on its nitrogen atom [1]. This configuration imposes significant steric and electronic constraints that profoundly influence molecular recognition and binding properties. The "undec-7-ene" designation indicates an unsaturation between positions 7 and 8, while the "1-(phenylmethyl)" specifies N-benzylation, a modification known to enhance lipophilicity and membrane permeability. Such structural features enable precise interactions with biological targets, particularly in the central nervous system and antimicrobial applications, positioning this scaffold as a versatile template in rational drug design [6] [9].
The systematic exploration of spirocyclic amines emerged prominently in the mid-20th century, driven by the recognition that their rigidity could reduce conformational entropy penalties upon protein binding. Early spirocyclic compounds were often investigated for their psychoactive properties, with the azaspiro[5.5]undecane framework gaining attention for its structural similarity to tropane alkaloids. A significant milestone occurred in the 1980s with the patenting of azaspiro derivatives as insect repellents, highlighting their bioactivity and stability [9]. The 1990s saw expanded investigations into functionalized variants, particularly those with unsaturation like the undec-7-ene motif, which introduced planarity into the predominantly aliphatic system. This period marked a shift toward rational design, exploiting the scaffold’s capacity for stereochemical diversity and its ability to project substituents vectorially in three-dimensional space.
The structural complexity of these compounds necessitated synthetic innovations. Early routes relied on Prins cyclizations or intramolecular aldol condensations, but these often suffered from poor stereocontrol. The introduction of transition-metal-catalyzed methods, particularly ring-closing metathesis (RCM), revolutionized access to unsaturated variants like 1-azaspiro[5.5]undec-7-enes. For instance, RCM using Grubbs catalysts enabled efficient formation of the cyclohexene ring from diene precursors, while reductive amination strategies facilitated N-benzylation [9]. Concurrently, the discovery of natural products containing azaspiro motifs (e.g., histrionicotoxin) validated their biological relevance and spurred synthetic efforts. The historical trajectory reveals a progression from fortuitous discovery to deliberate design, with the 1-azaspiro[5.5]undec-7-ene core evolving into a privileged scaffold for central nervous system (CNS) agents, reflecting its ability to cross the blood-brain barrier—a property enhanced by N-benzylation [6].
Table 1: Key Historical Developments in Azaspiro[5.5]undecane Chemistry
Time Period | Development | Significance |
---|---|---|
1980s | Patenting of azaspiro compounds as insect repellents | First industrial application demonstrating stability and bioactivity [9] |
1990s | Ring-closing metathesis applied to spirocycles | Enabled efficient synthesis of unsaturated variants (e.g., undec-7-ene) [9] |
2000s | Structural studies of natural azaspiro alkaloids | Validated biological relevance and inspired synthetic analogs [6] |
2010s–Present | Computational design of spirocyclic inhibitors | Facilitated target-focused optimization (e.g., MmpL3 inhibitors) [2] |
Table 2: Structural Comparison of Azaspiro[5.5]undecane Derivatives
Compound | Key Structural Features | Biological Relevance |
---|---|---|
2-Azaspiro[5.5]undec-7-ene (C₁₀H₁₇N) | Unsubstituted, no N-benzyl | CNS stimulant properties [6] |
1-Azaspiro[5.5]undec-7-ene, 1-(phenylmethyl)- (C₁₇H₂₃N) | N-Benzyl group, undec-7-ene unsaturation | Enhanced lipophilicity for membrane penetration [1] |
9-Oxo-3-azaspiro[5.5]undec-7-ene-8-carbonitrile (C₁₁H₁₄N₂O·HCl) | Carbonitrile electron-withdrawing group, ketone | Potential antimicrobial precursor [4] |
The 1-azaspiro[5.5]undec-7-ene scaffold serves as a versatile molecular framework for designing ligands targeting physiologically relevant proteins. Its conformational rigidity reduces entropic penalties upon binding, while the N-benzyl group in 1-(phenylmethyl)- derivatives enhances hydrophobic interactions within target binding pockets. This is exemplified in antitubercular agents where derivatives like 1-oxa-9-azaspiro[5.5]undecane-based compounds exhibit potent inhibition of the mycobacterial membrane protein large 3 (MmpL3), a transporter critical for cell wall assembly. Optimized derivatives demonstrate nanomolar activity against both drug-sensitive (H37Rv) and multidrug-resistant Mycobacterium tuberculosis strains, surpassing first-line drugs like isoniazid in efficacy [2]. Molecular docking reveals that the spiro core anchors these compounds in the MmpL3 active site, with the benzyl group occupying a lipophilic subpocket, while the unsaturation (undec-7-ene) may facilitate π-stacking or hydrogen bonding with adjacent residues [8].
Structural modifications profoundly influence bioactivity. For instance:
Table 3: Bioactive Azaspiro[5.5]undecane Derivatives and Their Applications
Compound | Structural Modification | Biological Activity |
---|---|---|
1-Oxa-9-azaspiro[5.5]undec-3-ene | Oxygen at bridgehead, unsaturation at 3-4 | MmpL3 inhibition (antitubercular) [8] |
1-(4-tert-butylbenzyl)-1-azaspiro[5.5]undecane | Bulky hydrophobic N-substituent | Enhanced antimycobacterial activity [8] |
9-Benzyl-2-azaspiro[5.5]undec-7-ene | N-Benzyl, unsaturation at 7-8 | CNS modulation (predicted) [6] |
9-Oxo-3-azaspiro[5.5]undec-7-ene-8-carbonitrile hydrochloride | Carbonitrile at C8, ketone at C9 | Broad-spectrum antibacterial lead [4] |
Synthetic strategies continue to evolve, with N-heterocyclic carbene (NHC)-mediated oxidative spiroannulation emerging as a powerful enantioselective method. For example, NHC catalysts generate α,β-unsaturated acyl azolium intermediates that undergo Michael addition/spiroannulation cascades, yielding chiral spirocycles with >95% enantiomeric excess (ee) [8]. Fragment-based drug design (FBDD) further leverages the scaffold’s three-dimensionality, building peripheral fragments that optimize interactions with specific subpockets. This approach is particularly effective against challenging targets like MmpL3, where traditional antibiotics fail. The future trajectory involves integrating computational predictions (e.g., molecular dynamics simulations of spirocycle-protein complexes) with modular synthesis to accelerate the discovery of next-generation therapeutics targeting resistant infections and neurological disorders [2] [8].
Table 4: Synthetic Methods for Azaspiro[5.5]undecane Derivatives
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7